molecular formula C6H6O4S B1676805 m-Phenolsulfonic acid CAS No. 585-38-6

m-Phenolsulfonic acid

Cat. No. B1676805
CAS RN: 585-38-6
M. Wt: 174.18 g/mol
InChI Key: ZCLXQTGLKVQKFD-UHFFFAOYSA-N
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Patent
US06969731B1

Procedure details

The synthesis of HIV protease inhibitor UIC-98-056 with hydroxyethylene and hydroxyethylamine isosteres is outlined in FIG. 3. The known lactone 1 was converted to acid 2 by lithium hydroxide mediated hydrolysis followed by protection of the alcohol functionality as tert-butyldimethylsilyl ether (Ghosh et al., 1998, Synthesis, 937 (Review); Ghosh et al., 1991, J. Org. Chem. 56:6500; Evens et al., 1985). The previously described (Ghosh et al., 1992, J. Chem. Soc., Chem. Co., 273; Ghosh et al., 1998, Synthesis, 937 (Review)) azido epoxide 3 was reacted with isobutylamine in 2-propanol at 80° C. for 4 h and the resulting azidoalcohol was treated with m-tetrahydropyranyloxybenzenesulfonyl chloride 4 (Metanilic acid was diazotized at 0° C. and the resulting salt was boiled with water to obtain 3-hydroxybenzene sulfonic acid which was then treated with thionyl chloride/catalytic DMF/reflux to obtain sulfonyl chloride. The hydroxy group of the resulting 3-hydroxybenzene sulfonyl chloride was protected as THP ether by treating with DHP/catalytic PPTS in methylene chloride to get 4 as an oil.) in the presence of aqueous NaHCO3 to provide the sulfonamide derivative 5. The azide functionality of 5 was hydrogenated over 10% Pd—C in methanol to afford the corresponding amine which was coupled with the acid 2 in the presence of 1-[3-dimethylaminopropyl]-3-ethylcarodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to afford the amide 6. Removal of the BOC group by treatment with aqueous hydrochloric acid and alkoxycarbonylation of the resulting amine with the known (Ghosh et al., 1993a) mixed active carbonate 7 in methylene chloride in the presence of 3 equivalents of triethylamine (Et3N) 23° C. for 12 h afforded the inhibitor 8 (UIC-98-056).
[Compound]
Name
hydroxyethylene and hydroxyethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
azido epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
azidoalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
m-tetrahydropyranyloxybenzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Si]([O:10][Si](C(C)(C)C)(C)C)(C(C)(C)C)(C)C.C(N)C(C)C.N(O)=[N+]=[N-].O1CCCCC1[O:33][C:34]1[CH:35]=[C:36]([S:40](Cl)(=[O:42])=[O:41])[CH:37]=[CH:38][CH:39]=1.C1C=C(S(O)(=O)=O)C=C(N)C=1>CC(O)C.O>[OH:33][C:34]1[CH:35]=[C:36]([S:40]([OH:41])(=[O:42])=[O:10])[CH:37]=[CH:38][CH:39]=1 |f:0.1|

Inputs

Step One
Name
hydroxyethylene and hydroxyethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
Step Eight
Name
azido epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Ten
Name
azidoalcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])O
Name
m-tetrahydropyranyloxybenzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of HIV protease inhibitor
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
was diazotized at 0° C.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.